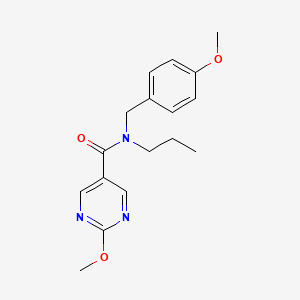![molecular formula C18H22ClN5O2 B4446839 2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-butanol hydrochloride](/img/structure/B4446839.png)
2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-butanol hydrochloride
説明
2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-butanol hydrochloride, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2002 by the pharmaceutical company Bayer AG and has since been the subject of numerous scientific studies.
作用機序
The mechanism of action of 2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-butanol hydrochloride 41-2272 involves the activation of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). By increasing the levels of cGMP, 2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-butanol hydrochloride 41-2272 produces a variety of physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of tumor cell growth.
Biochemical and physiological effects:
2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-butanol hydrochloride 41-2272 has been shown to produce a variety of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of tumor cell growth. In cardiovascular disease, these effects could potentially be used to treat hypertension and other cardiovascular conditions. In cancer, the inhibition of tumor cell growth and metastasis could be used to develop new cancer therapies. In neurological disorders, the neuroprotective effects of 2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-butanol hydrochloride 41-2272 could potentially be used to treat conditions such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of 2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-butanol hydrochloride 41-2272 is that it has been extensively studied, with numerous scientific publications describing its synthesis, mechanism of action, and potential therapeutic applications. However, one limitation of 2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-butanol hydrochloride 41-2272 is that it can be difficult to work with in the laboratory, due to its low solubility in water and other solvents.
将来の方向性
There are numerous future directions for research on 2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-butanol hydrochloride 41-2272, including the development of new therapeutic applications, the optimization of synthesis and purification methods, and the identification of new analogs and derivatives with improved properties. Additionally, further research is needed to fully understand the mechanism of action of 2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-butanol hydrochloride 41-2272 and its potential applications in a variety of fields.
科学的研究の応用
2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-butanol hydrochloride 41-2272 has been studied extensively for its potential therapeutic applications in a variety of fields, including cardiovascular disease, cancer, and neurological disorders. In cardiovascular disease, 2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-butanol hydrochloride 41-2272 has been shown to have vasodilatory effects, which could potentially be used to treat hypertension and other cardiovascular conditions. In cancer, 2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-butanol hydrochloride 41-2272 has been shown to inhibit tumor growth and metastasis, making it a promising candidate for cancer therapy. In neurological disorders, 2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-butanol hydrochloride 41-2272 has been shown to have neuroprotective effects, which could potentially be used to treat conditions such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methylamino]butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2.ClH/c1-2-15(13-24)19-12-14-7-6-10-17(11-14)25-18-20-21-22-23(18)16-8-4-3-5-9-16;/h3-11,15,19,24H,2,12-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVDDQWEGQOPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4446760.png)
![2-methyl-7-(4-methyl-1-piperazinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4446764.png)
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4446767.png)
![[5-({cyclopentyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-furyl]methanol](/img/structure/B4446768.png)
![2-(methoxymethyl)-3-(4-methoxyphenyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4446789.png)

amine hydrochloride](/img/structure/B4446796.png)
![3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B4446804.png)

![2-phenyl-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4446819.png)
![2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride](/img/structure/B4446827.png)
![N-(2,5-dimethoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4446847.png)
![N-(3,5-dimethoxyphenyl)-2-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B4446859.png)
